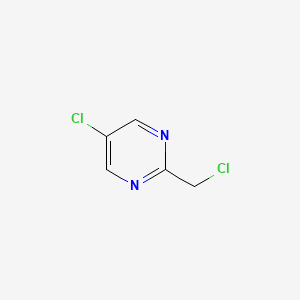

5-Chloro-2-(chloromethyl)pyrimidine

Description

BenchChem offers high-quality 5-Chloro-2-(chloromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(chloromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLUJTUHEVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680965 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-28-7 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-(chloromethyl)pyrimidine chemical properties

An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine: Properties, Reactivity, and Applications

Introduction

5-Chloro-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a critical and versatile building block in synthetic organic chemistry. Its bifunctional nature, characterized by an electron-deficient pyrimidine ring and a highly reactive chloromethyl group, makes it an invaluable intermediate for introducing the pyrimidine scaffold into a wide array of complex molecules. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, including anticancer and antiviral agents.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 5-Chloro-2-(chloromethyl)pyrimidine, with a focus on its utility for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

The fundamental properties of 5-Chloro-2-(chloromethyl)pyrimidine and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-(chloromethyl)pyrimidine | [3] |

| CAS Number | 944902-28-7 (free base) 1427454-12-3 (hydrochloride) | [3][4] |

| Molecular Formula | C₅H₄Cl₂N₂ (free base) C₅H₅Cl₃N₂ or C₅H₄Cl₂N₂·HCl (hydrochloride) | [3][4] |

| Molecular Weight | 163.01 g/mol (free base) 199.47 g/mol (hydrochloride) | [3][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [3] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |

Spectroscopic Profile

Structural elucidation of 5-Chloro-2-(chloromethyl)pyrimidine relies on standard spectroscopic techniques. While specific data for this exact isomer can be limited in public databases, analysis of its structural analogue, 2-(chloromethyl)pyrimidine, provides valuable reference points.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene (-CH₂) protons. The electron-withdrawing effects of the nitrogen atoms and the chlorine atoms will cause these signals to appear downfield. The methylene protons would likely appear as a singlet.[9]

-

¹³C NMR: The carbon spectrum will show signals for the carbon atoms in the pyrimidine ring and a characteristic signal for the chloromethyl carbon. The carbons attached to nitrogen and chlorine will be significantly deshielded.[10]

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands would include C-H stretching, C=N and C=C stretching vibrations from the pyrimidine ring, and a prominent C-Cl stretching vibration from the chloromethyl group.[8]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to its mass-to-charge ratio. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a key diagnostic feature.[8]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of chloromethyl-substituted pyrimidines typically involves a multi-step process. A common and effective strategy is a two-step sequence:[1][11]

-

Formation of the Hydroxymethyl Intermediate: The synthesis begins with the creation of a 2-(hydroxymethyl)pyrimidine precursor. This is often achieved through the reduction of a corresponding pyrimidine-2-carboxylic acid ester using a suitable reducing agent like sodium borohydride.[11]

-

Chlorination: The hydroxyl group of the 2-(hydroxymethyl)pyrimidine intermediate is then converted to a chloride. This is accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The final product is often isolated as its hydrochloride salt to improve stability and handling.[1][11]

Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for 5-Chloro-2-(chloromethyl)pyrimidine is nucleophilic substitution at the carbon of the chloromethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the pyrimidine ring.

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this concerted step, a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion as a leaving group.

Caption: General Sɴ2 mechanism on the chloromethyl group.

This high reactivity allows for the facile attachment of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, making it a cornerstone reagent for building molecular diversity.

Generalized Experimental Protocol for Nucleophilic Substitution

The following protocol outlines a general procedure for reacting 5-Chloro-2-(chloromethyl)pyrimidine with a generic amine nucleophile.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Reagents: Add a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.2-3.0 eq.) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 5-10 minutes.

-

Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the desired substituted pyrimidine derivative.

Applications in Drug Discovery and Agrochemicals

The pyrimidine moiety is a key pharmacophore with a broad spectrum of biological activities.[2][12] Consequently, 5-Chloro-2-(chloromethyl)pyrimidine is a highly sought-after intermediate in the synthesis of novel therapeutic and agricultural agents.[6]

Intermediate in Kinase Inhibitor Synthesis

Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors.[12] 5-Chloro-2-(chloromethyl)pyrimidine serves as a key precursor for synthesizing libraries of pyrimidine derivatives that can be screened for kinase inhibitory activity. For example, it can be used to synthesize 5-chloro-2-amino-pyrimidine derivatives, which have shown potent activity as PLK4 inhibitors for breast cancer treatment.[13]

Caption: Workflow for synthesis of kinase inhibitors.

Agrochemicals

Beyond pharmaceuticals, this compound is also used in the development of modern agrochemicals.[6] Its structure can be incorporated into novel herbicides and fungicides, contributing to the creation of more effective and selective crop protection agents.[6] The related isomer, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate for neonicotinoid insecticides like imidacloprid and acetamiprid.[14]

Safety and Handling

As a reactive chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine requires careful handling in a controlled laboratory environment. The following information is derived from safety data sheets for structurally similar compounds.[7][15]

| Hazard Category | Precautionary Measures |

| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing, gloves (chemical impermeable), and eye/face protection.[7][16] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[15] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][17] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus for firefighting if necessary.[7] |

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

5-Chloro-2-(chloromethyl)pyrimidine is a high-value synthetic intermediate with significant applications in drug discovery and agrochemical research. Its reactivity is dominated by the facile Sɴ2 displacement of the chloromethyl group, allowing for the efficient synthesis of a diverse range of substituted pyrimidines. The prevalence of the pyrimidine scaffold in biologically active molecules ensures that this compound will remain a vital tool for chemists working to develop the next generation of pharmaceuticals and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride 97% | CAS: 1427454-12-3 | AChemBlock [achemblock.com]

- 4. 5-Chloro-2-(chloromethyl)pyrimidine | 944902-28-7 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine

CAS Number: 944902-28-7

This technical guide provides a comprehensive overview of 5-Chloro-2-(chloromethyl)pyrimidine, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role as a reactive intermediate.

Chemical and Physical Properties

5-Chloro-2-(chloromethyl)pyrimidine is a difunctionalized pyrimidine derivative. The presence of a chloro substituent on the pyrimidine ring and a chloromethyl group at the 2-position makes it a versatile reagent for the synthesis of a wide range of more complex molecules. Its high reactivity is primarily attributed to the susceptibility of the chloromethyl group to nucleophilic substitution.

Table 1: Physicochemical Properties of 5-Chloro-2-(chloromethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 944902-28-7 | |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store in a tightly closed container | [2] |

Synthesis

While specific, detailed industrial synthesis protocols for 5-Chloro-2-(chloromethyl)pyrimidine are not extensively published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry transformations. A plausible two-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Hydroxymethyl-5-chloropyrimidine

The synthesis would likely begin with a commercially available 5-chloropyrimidine derivative, which is then functionalized at the 2-position. One common method is the hydroxymethylation of the pyrimidine ring.

-

Materials: 5-chloropyrimidine-2-carboxylic acid or its ester, a suitable reducing agent (e.g., Lithium Aluminium Hydride or Sodium Borohydride), and an appropriate solvent (e.g., Tetrahydrofuran).

-

Procedure:

-

The 5-chloropyrimidine-2-carboxylic acid ester is dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled to 0°C.

-

The reducing agent is added portion-wise, maintaining the low temperature.

-

The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched, and the product is extracted and purified.

-

Step 2: Chlorination of 2-Hydroxymethyl-5-chloropyrimidine

The resulting alcohol is then converted to the desired chloromethyl derivative.

-

Materials: 2-Hydroxymethyl-5-chloropyrimidine, a chlorinating agent (e.g., Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)), and a suitable solvent (e.g., Dichloromethane or Toluene).

-

Procedure:

-

2-Hydroxymethyl-5-chloropyrimidine is dissolved in the solvent.

-

The chlorinating agent is added dropwise, often at a controlled temperature.

-

The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC).

-

The solvent and excess reagent are removed under reduced pressure.

-

The crude product is purified, for example, by recrystallization or column chromatography.

-

Applications in Organic Synthesis

5-Chloro-2-(chloromethyl)pyrimidine is a valuable electrophilic building block, primarily utilized in nucleophilic substitution reactions to introduce the 5-chloro-pyrimidin-2-ylmethyl moiety into various molecular scaffolds. This reactivity makes it a key intermediate in the synthesis of diverse heterocyclic compounds, some of which have applications in drug discovery and materials science.

Nucleophilic Substitution Reactions

The chloromethyl group is readily displaced by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

General Experimental Protocol for Nucleophilic Substitution:

-

Materials: 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq), nucleophile (1.0-1.2 eq), a non-nucleophilic base (e.g., Potassium carbonate, Triethylamine), and a polar aprotic solvent (e.g., Acetonitrile, DMF).

-

Procedure:

-

The nucleophile and base are dissolved in the solvent.

-

A solution of 5-Chloro-2-(chloromethyl)pyrimidine in the same solvent is added dropwise at room temperature.

-

The reaction mixture is stirred until completion (monitored by TLC).

-

The reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The product is purified by standard methods.

-

Synthesis of Fused Heterocycles

A significant application of this compound is in the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. For instance, it is used as a reagent in the synthesis of fused benzoxazepinones, which have been investigated as ion channel modulators.[3]

Prophetic Experimental Protocol for Synthesis of a Fused Pyrimidine:

-

Reaction: Cyclocondensation of 5-Chloro-2-(chloromethyl)pyrimidine with a bifunctional nucleophile (e.g., a 2-aminophenol derivative).

-

Procedure:

-

The 2-aminophenol derivative and a base are dissolved in a suitable solvent like DMF.

-

5-Chloro-2-(chloromethyl)pyrimidine is added, and the mixture is heated.

-

The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused heterocyclic system.

-

The product is isolated and purified after an aqueous workup.

-

Safety and Handling

As with all chlorinated organic compounds, 5-Chloro-2-(chloromethyl)pyrimidine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-2-(chloromethyl)pyrimidine, with its dual reactive sites, is a highly useful and versatile intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution makes it a valuable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The synthetic routes and applications outlined in this guide highlight its importance for researchers and professionals in drug discovery and development.

References

5-Chloro-2-(chloromethyl)pyrimidine molecular weight and formula

This document provides the chemical formula and molecular weight for 5-Chloro-2-(chloromethyl)pyrimidine, a chemical compound used as a reagent in the synthesis of various molecules.[1]

Chemical Identity and Properties

The fundamental properties of 5-Chloro-2-(chloromethyl)pyrimidine are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H4Cl2N2 |

| Molecular Weight | 163.01 g/mol [2] |

| CAS Number | 944902-28-7[1][2][3] |

Note: The requested sections for "Experimental Protocols" and "Mandatory Visualization" are not applicable to the scope of this document, which is focused on the fundamental molecular properties of 5-Chloro-2-(chloromethyl)pyrimidine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine

This technical guide provides a comprehensive overview of 5-Chloro-2-(chloromethyl)pyrimidine, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, safety information, and its significant role as a versatile intermediate in the development of novel therapeutic agents.

Chemical Identity and Properties

5-Chloro-2-(chloromethyl)pyrimidine is a substituted pyrimidine with the IUPAC name 5-chloro-2-(chloromethyl)pyrimidine . It is a valuable reagent in organic synthesis, particularly for introducing the 5-chloropyrimidin-2-ylmethyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of 5-Chloro-2-(chloromethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 944902-28-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.01 g/mol | [2] |

| Appearance | Data not available | |

| Purity | ≥98% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine

The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine can be achieved through a multi-step process. A plausible synthetic route involves the chlorination of a suitable precursor, such as 2-(hydroxymethyl)-5-chloropyrimidine. The hydroxyl group can be converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Chloro-2-(chloromethyl)pyrimidine.

Detailed Experimental Protocol: Chlorination of 2-(hydroxymethyl)pyrimidine (Generalized)

-

Materials and Reagents: 2-(hydroxymethyl)pyrimidine (1.0 eq), Thionyl chloride (1.1-1.2 eq), Anhydrous Toluene.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.

-

Add thionyl chloride to the toluene and stir.

-

Slowly add a solution of 2-(hydroxymethyl)pyrimidine in toluene to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Filter the solid product under a nitrogen stream.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove unreacted thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[3]

-

Spectroscopic Data

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the methylene (-CH₂-) protons. The chemical shifts will be influenced by the electronegativity of the chlorine atoms and the nitrogen atoms in the pyrimidine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the chloromethyl group. |

| IR Spectroscopy | Characteristic vibrational frequencies for C-Cl, C=N, and C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns likely involving the loss of the chloromethyl group and fragmentation of the pyrimidine ring.[4] |

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[4]

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[4]

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[5][6] 5-Chloro-2-(chloromethyl)pyrimidine serves as a crucial intermediate for synthesizing a diverse range of substituted pyrimidines for therapeutic applications, including anticancer and antiviral agents.[6]

Role as a Versatile Synthetic Intermediate

The primary application of 5-Chloro-2-(chloromethyl)pyrimidine is as a versatile intermediate. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by various nucleophiles such as amines, thiols, and alcohols. This reactivity facilitates the creation of large libraries of pyrimidine derivatives for biological screening.[5]

Caption: General workflow for nucleophilic substitution reactions.

Potential in the Synthesis of Kinase Inhibitors

Protein kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors are a major focus of drug discovery. The pyrimidine ring is a core structure in many approved kinase inhibitors.[5] 5-Chloro-2-(chloromethyl)pyrimidine can be a key starting material for synthesizing pyrimidine-based kinase inhibitors. For example, derivatives of 5-chlorine-2-amino-pyrimidine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication that is overexpressed in multiple cancers.[7]

Caption: Simplified PLK4 signaling pathway in tumorigenesis.

Safety Information

Table 3: General Safety Precautions

| Precaution | Description | Source |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools. | [9][10] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [9] |

| First Aid (Inhalation) | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [9][10] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [9] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. Consult a doctor. | [9] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [9][10] |

References

- 1. 5-Chloro-2-(chloromethyl)pyrimidine | 944902-28-7 [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

Solubility of 5-Chloro-2-(chloromethyl)pyrimidine in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Chloro-2-(chloromethyl)pyrimidine in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Due to the limited availability of direct quantitative solubility data for 5-Chloro-2-(chloromethyl)pyrimidine in public literature, this document focuses on providing solubility information for structurally similar compounds, outlining a comprehensive experimental protocol for solubility determination, and presenting a generalized workflow for such experiments.

Introduction to Solubility in Drug Discovery

The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). For drug discovery and development, poor aqueous solubility can be a major hurdle, often leading to low bioavailability and therapeutic efficacy. Organic solvents such as DMSO and DMF are widely used in the initial stages of research and development for compound storage, screening, and formulation development due to their ability to dissolve a wide range of organic molecules. Therefore, understanding the solubility of a compound in these solvents is a fundamental requirement for many experimental workflows.

Quantitative Solubility Data of Structurally Related Analogs

It is crucial to note that these values are for structurally similar compounds and should be considered as estimations. The actual solubility of 5-Chloro-2-(chloromethyl)pyrimidine should be experimentally determined for any quantitative applications.

| Compound | Solvent | Solubility |

| 2-(chloromethyl)-pyrimidine hydrochloride | DMF | 30 mg/mL[1][2] |

| 2-(chloromethyl)-pyrimidine hydrochloride | DMSO | 20 mg/mL[1][2] |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a compound like 5-Chloro-2-(chloromethyl)pyrimidine in organic solvents. These methods can be adapted to specific laboratory conditions and requirements.

Method 1: Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the thermodynamic or equilibrium solubility of a compound.

Materials:

-

5-Chloro-2-(chloromethyl)pyrimidine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

N,N-Dimethylformamide (DMF), analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 5-Chloro-2-(chloromethyl)pyrimidine to a known volume of DMSO or DMF in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Place the vials in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

Quantification:

-

HPLC Method: Prepare a series of calibration standards of the compound in the chosen solvent. Analyze the filtered supernatant and the calibration standards by HPLC. Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

-

Gravimetric Method: Accurately weigh a known volume of the filtered supernatant into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The solubility is then calculated by dividing the mass of the residue by the volume of the supernatant.

-

Method 2: High-Throughput Screening (HTS) Method (Kinetic Solubility)

This method is often used in the early stages of drug discovery for rapid assessment of a compound's kinetic solubility.

Materials:

-

Stock solution of 5-Chloro-2-(chloromethyl)pyrimidine in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well plates (UV-transparent for analysis)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Compound Addition: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a 96-well plate.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance compared to a blank indicates precipitation.

-

Data Analysis: The kinetic solubility is often reported as the highest concentration at which no precipitation is observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 5-Chloro-2-(chloromethyl)pyrimidine, with a focus on its appearance and melting point. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering essential data and standardized protocols for its characterization.

Core Physicochemical Data

The physical state and thermal properties of a compound are critical parameters in its identification, purification, and application in synthetic chemistry. The following table summarizes the available data for 5-Chloro-2-(chloromethyl)pyrimidine and its hydrochloride salt.

| Property | 5-Chloro-2-(chloromethyl)pyrimidine | 5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride |

| CAS Number | 944902-28-7 | 1427454-12-3 |

| Appearance | Data not available | Brown solid[1] |

| Melting Point | Data not available | Data not available |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The following is a standardized protocol for determining the melting point of a solid organic compound using the capillary tube method.

Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

The sample of 5-Chloro-2-(chloromethyl)pyrimidine

Procedure:

-

Sample Preparation:

-

If necessary, finely crush the crystalline sample using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Using a Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Using a Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample in the capillary tube should be level with the thermometer bulb. Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the oil level is above the top of the sample.

-

-

Melting Point Measurement:

-

Begin heating the apparatus at a moderate rate.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[2]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[2]

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[2]

-

-

Data Recording:

-

The melting point is recorded as a range from the temperature at which melting begins to the temperature at which it is complete.

-

For accurate results, it is advisable to perform at least two measurements.

-

Logical Workflow for Compound Characterization

The characterization of a chemical compound is a systematic process that confirms its identity and purity. The following diagram illustrates a typical workflow for the characterization of a newly synthesized or acquired compound like 5-Chloro-2-(chloromethyl)pyrimidine.

Caption: Workflow for the Characterization of a Chemical Compound.

References

Stability and Storage of 5-Chloro-2-(chloromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Stability Profile

5-Chloro-2-(chloromethyl)pyrimidine is a reactive compound, and its stability is primarily influenced by temperature, moisture, and light. The chloromethyl group is susceptible to nucleophilic substitution, making hydrolysis a key degradation pathway.

Table 1: Recommended Storage Conditions and Incompatible Materials

| Parameter | Recommendation |

| Long-Term Storage | Store at 2-8°C or -20°C in a tightly sealed container to prevent moisture ingress. |

| Short-Term Storage/Shipping | Can be shipped at ambient temperatures, but prolonged exposure to high temperatures should be avoided. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and atmospheric contaminants. |

| Container | Use a dry, tightly closed container. |

| Location | Store in a dry, cool, and well-ventilated place away from incompatible materials.[1][2] |

| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophilic reagents (e.g., water, alcohols, amines). Contact with alkaline materials may liberate heat.[3] |

Potential Degradation Pathways

The primary degradation pathway for 5-Chloro-2-(chloromethyl)pyrimidine is hydrolysis, especially in the presence of moisture or in protic solvents. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of the corresponding alcohol, 5-Chloro-2-(hydroxymethyl)pyrimidine. The rate of hydrolysis is expected to increase with higher temperatures and at neutral to alkaline pH.

Other potential degradation pathways include:

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.

-

Photodegradation: Exposure to UV or visible light may induce degradation.

The following diagram illustrates the primary hydrolysis degradation pathway.

Caption: Proposed hydrolysis pathway of 5-Chloro-2-(chloromethyl)pyrimidine.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to ensure the quality of 5-Chloro-2-(chloromethyl)pyrimidine. The following are suggested experimental protocols based on general principles for stability testing of reactive chemical intermediates and are adapted from guidelines for forced degradation studies.[3][4]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[2] |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[2] |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[2] |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours.[2] |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[2] |

Workflow for Assessing Compound Stability in a Solvent

This protocol provides a general workflow for determining the stability of 5-Chloro-2-(chloromethyl)pyrimidine in a specific solvent over time at a specific temperature.

Caption: General workflow for assessing compound stability in a solvent.

-

Solution Preparation:

-

Accurately weigh a known amount of 5-Chloro-2-(chloromethyl)pyrimidine.

-

Dissolve it in the chosen solvent (e.g., DMSO, water, ethanol) to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, analyze the solution using a suitable analytical method (e.g., High-Performance Liquid Chromatography with a UV detector, HPLC-UV, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

This initial analysis serves as the baseline (100% purity) measurement. Record the peak area of the parent compound.

-

-

Incubation:

-

Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

-

If photodegradation is a concern, protect the solution from light.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Analyze the aliquot using the same analytical method as in step 2.

-

Record the peak area of the parent compound and any new peaks that appear (degradation products).

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial (time zero) measurement.

-

Plot the percentage of the parent compound remaining versus time.

-

From this data, the rate of degradation and the half-life of the compound under the tested conditions can be determined.

-

Conclusion

The stability of 5-Chloro-2-(chloromethyl)pyrimidine is a critical factor for its successful application in research and development. Adherence to the recommended storage conditions, particularly protection from moisture and high temperatures, is essential to maintain its integrity. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, will ensure the quality and reliability of this important synthetic intermediate. Researchers should perform their own stability studies to determine the suitability of 5-Chloro-2-(chloromethyl)pyrimidine for their specific applications.

References

Safe Handling of 5-Chloro-2-(chloromethyl)pyrimidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for 5-Chloro-2-(chloromethyl)pyrimidine. Due to the limited availability of quantitative toxicological and physical data, a cautious approach is paramount. The information herein is compiled from various Safety Data Sheets (SDS) and chemical suppliers. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.

Hazard Identification and Classification

While specific GHS classification for 5-Chloro-2-(chloromethyl)pyrimidine is not consistently available across all sources, related compounds such as 2-Chloro-5-(chloromethyl)pyridine are classified as acutely toxic if swallowed and causing severe skin burns and eye damage.[1] Therefore, it is prudent to handle 5-Chloro-2-(chloromethyl)pyrimidine with the assumption of similar hazards.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of 5-Chloro-2-(chloromethyl)pyrimidine are not extensively reported in publicly available safety data sheets. The following table summarizes the available information.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.01 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Data not available |

Toxicological Information

No specific quantitative toxicological data, such as LD50 or LC50 values, were found for 5-Chloro-2-(chloromethyl)pyrimidine in the reviewed safety data sheets. Many sources explicitly state "no data available" for these parameters. The primary health hazards are presumed based on the chemical structure and data from similar compounds, which indicate potential for acute toxicity, skin corrosion, and serious eye damage.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

4.1. Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Prevent fire caused by electrostatic discharge.

4.2. Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and foodstuff containers.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 5-Chloro-2-(chloromethyl)pyrimidine:

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | |

| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves that have been inspected prior to use. | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

Emergency Procedures

6.1. First Aid Measures:

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation. | |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

6.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

6.3. Accidental Release Measures:

In the event of a spill, follow the logical workflow outlined in the diagram below. The primary objectives are to ensure personnel safety, contain the spill, and properly clean the affected area.

Caption: Logical workflow for handling a chemical spill of 5-Chloro-2-(chloromethyl)pyrimidine.

Disposal Considerations

Dispose of 5-Chloro-2-(chloromethyl)pyrimidine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Adhered or collected material should be promptly disposed of.

This technical guide is intended to provide core safety information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.

References

Spectroscopic Profile of 5-Chloro-2-(chloromethyl)pyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-2-(chloromethyl)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. For comparative purposes, data for closely related analogs are also presented where direct data for the title compound is limited.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrimidine-H | 8.5 - 9.0 | Singlet | The two protons on the pyrimidine ring are expected to be in a similar electronic environment, potentially appearing as a single peak. |

| -CH₂Cl | 4.5 - 5.0 | Singlet | The methylene protons adjacent to the chlorine atom and the pyrimidine ring are deshielded. |

¹³C NMR (Carbon NMR) Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Pyrimidine C-Cl | 130 - 135 | Carbon atom bonded to chlorine on the pyrimidine ring. |

| Pyrimidine C-H | 150 - 160 | Carbon atoms bonded to hydrogen on the pyrimidine ring. |

| Pyrimidine C-CH₂Cl | 165 - 170 | Carbon atom on the pyrimidine ring bonded to the chloromethyl group. |

| -CH₂Cl | 45 - 50 | Carbon atom of the chloromethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (pyrimidine ring) | 1500 - 1600 | Strong |

| C=C stretch (pyrimidine ring) | 1400 - 1500 | Medium-Strong |

| C-Cl stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Expected m/z | Notes |

| [M]⁺ | 162/164/166 | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 127/129 | Loss of a chlorine atom. |

| [M-CH₂Cl]⁺ | 113/115 | Loss of the chloromethyl group. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific instrument parameters may need to be optimized for individual samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of 5-Chloro-2-(chloromethyl)pyrimidine is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled ¹³C NMR spectrum is acquired on a 75 MHz or higher spectrometer.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.

-

Data Acquisition :

-

The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization : Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.

-

Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-Chloro-2-(chloromethyl)pyrimidine.

Caption: Workflow for the spectroscopic analysis of 5-Chloro-2-(chloromethyl)pyrimidine.

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(chloromethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group at the 2-position and a chloro substituent at the 5-position, provides two distinct sites for chemical modification. This allows for the synthesis of a diverse array of substituted pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including as kinase inhibitors and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the reactivity profile of 5-Chloro-2-(chloromethyl)pyrimidine, focusing on its primary modes of reaction, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with a summary of available quantitative data and visualizations of reaction pathways.

Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group

The principal mode of reactivity for 5-Chloro-2-(chloromethyl)pyrimidine is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

A general workflow for the nucleophilic substitution of 5-Chloro-2-(chloromethyl)pyrimidine is depicted below.

Caption: General workflow for nucleophilic substitution.

Reactions with Amine Nucleophiles

5-Chloro-2-(chloromethyl)pyrimidine readily reacts with primary and secondary amines to yield the corresponding 2-(aminomethyl)-5-chloropyrimidine derivatives. These reactions are fundamental in the construction of compound libraries for drug discovery, particularly for the synthesis of kinase inhibitors where the pyrimidine core often interacts with the hinge region of the enzyme's active site.

Table 1: Nucleophilic Substitution with Amines - Experimental Data

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 5-Chloro-N-phenyl-1-(pyrimidin-2-yl)methanamine | K₂CO₃, DMF, 60-80°C, 4-8 h | Not Specified[4] |

| Piperidine | 5-Chloro-2-(piperidin-1-ylmethyl)pyrimidine | Et₃N, Ethanol, rt, 12-24 h | Not Specified[4] |

Experimental Protocol: General Procedure for Amination [4]

-

To a stirred solution of the desired amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Stir the resulting suspension at room temperature for 20-30 minutes.

-

Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent) portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react efficiently with 5-Chloro-2-(chloromethyl)pyrimidine to form the corresponding thioether derivatives.

Table 2: Nucleophilic Substitution with Thiols - Experimental Data

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Substituted Thiophenol | 5-Chloro-2-((arylthio)methyl)pyrimidine | NaOH, Ethanol, rt, 12-24 h | Not Specified[4] |

Experimental Protocol: General Procedure for Thioetherification [4]

-

Dissolve the substituted thiophenol (1.0 equivalent) in ethanol.

-

Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiolate.

-

Add a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent) in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.

Reactions with Oxygen Nucleophiles

Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide forms, can also displace the chloride to form ether derivatives.

Table 3: Nucleophilic Substitution with Oxygen Nucleophiles - Experimental Data

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Substituted Phenol | 5-Chloro-2-((aryloxy)methyl)pyrimidine | K₂CO₃, Acetonitrile, Reflux, 6-12 h | Not Specified[4] |

Experimental Protocol: General Procedure for Etherification [4]

-

To a suspension of the substituted phenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent).

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrimidine ether derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 5-position of the pyrimidine ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and alkynyl pyrimidine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of the chloropyrimidine with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling reaction pathway.

Table 4: Suzuki-Miyaura Coupling - Representative Conditions

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100°C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 5-aryl-2-(chloromethyl)pyrimidine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the pyrimidine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.

Caption: Sonogashira coupling reaction pathway.

Table 5: Sonogashira Coupling - Representative Conditions

| Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temperature (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-65 |

Experimental Protocol: General Procedure for Sonogashira Coupling [5]

-

To a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent), the terminal alkyne (1.2 equivalents), and copper(I) iodide (0.05 equivalents) in a suitable solvent such as THF, add triethylamine (2.0 equivalents).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 equivalents).

-

Heat the reaction mixture to 50-65°C and stir under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Significance and Drug Development Applications

Derivatives of 5-Chloro-2-(chloromethyl)pyrimidine are of considerable interest to the pharmaceutical industry. The ability to introduce diverse functionalities at both the 2- and 5-positions allows for the fine-tuning of a compound's pharmacological properties.

Substituted pyrimidines are known to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are overactive in cancer cells. The substitution at the C5 position of the pyrimidine ring with a chloro group has been shown to enhance the potency of some kinase inhibitors.[1][6]

-

Antimicrobial Activity: The pyrimidine nucleus is a key component of various compounds with antibacterial and antifungal properties.[2][3][7]

The synthetic pathways described in this guide provide a foundation for the generation of novel compound libraries based on the 5-Chloro-2-(chloromethyl)pyrimidine scaffold for screening and lead optimization in drug discovery programs.

Caption: Drug discovery workflow.

Conclusion

5-Chloro-2-(chloromethyl)pyrimidine is a versatile and highly reactive building block for organic synthesis. Its reactivity is dominated by nucleophilic substitution at the chloromethyl group, with the chloro substituent at the 5-position providing an additional site for functionalization via palladium-catalyzed cross-coupling reactions. The ability to selectively modify these two positions makes this compound an invaluable tool for the synthesis of diverse libraries of pyrimidine derivatives with potential applications in drug discovery and development, particularly in the search for new anticancer and antimicrobial agents. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic intermediate.

References

- 1. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Functional Groups in 5-Chloro-2-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(chloromethyl)pyrimidine is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with two distinct chlorine-containing functional groups, provides multiple reaction sites, making it an ideal intermediate for synthesizing a diverse range of complex organic molecules. This guide offers a detailed examination of the key functional groups, their influence on the molecule's reactivity, and experimental considerations for its use in synthesis.

Core Functional Group Analysis

The chemical behavior of 5-Chloro-2-(chloromethyl)pyrimidine is dictated by the interplay of three primary components: the pyrimidine ring, the 5-chloro substituent, and the 2-(chloromethyl) group.

-

The Pyrimidine Core : The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This inherent electron deficiency makes the pyrimidine core less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack under specific conditions.

-

The 2-(Chloromethyl) Group (-CH₂Cl) : This is the most reactive functional group on the molecule. The chloromethyl group is analogous to a benzylic halide. The carbon atom is highly electrophilic and is the primary site for nucleophilic substitution, typically proceeding via an Sₙ2 mechanism.[1] The electron-withdrawing nature of the adjacent pyrimidine ring further enhances the electrophilicity of the methylene carbon, accelerating the rate of Sₙ2 reactions compared to simple alkyl chlorides.[2] This group readily reacts with a wide variety of nucleophiles, including amines, thiols, and alcohols, making it the principal handle for molecular elaboration.[1][3]

-

The 5-Chloro Substituent (-Cl) : The chlorine atom at the 5-position is a halogen functional group directly attached to the pyrimidine ring. It influences the electronic properties of the ring, acting as an electron-withdrawing group via induction. While this group is substantially less reactive than the chloromethyl group, it can potentially undergo nucleophilic aromatic substitution (SₙAr) under harsh reaction conditions, such as high temperatures and with strong nucleophiles.[4]

The combined electronic effects of these groups render the 2-(chloromethyl) position the primary center of reactivity for selective chemical modifications.

Reactivity Profile and Logical Relationships

The primary reaction pathway for this molecule is the Sₙ2 displacement at the chloromethyl carbon. The diagram below illustrates the key reactive site and the functional groups influencing its behavior.

Caption: Reactivity map of 5-Chloro-2-(chloromethyl)pyrimidine.

Physicochemical and Spectroscopic Data

Precise physicochemical data for 5-Chloro-2-(chloromethyl)pyrimidine is not extensively documented in publicly available literature. However, data for the closely related parent compound, 2-(chloromethyl)pyrimidine hydrochloride, provides a useful reference.

| Property | Value / Description | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [5] |

| Molecular Weight | 163.01 g/mol | [5] |

| Appearance | White to yellow or pale brown crystalline solid | [1] |

| Melting Point | 120-124 °C (for hydrochloride salt) | [1] |

| Solubility | Soluble in DMF and DMSO | [1][6] |

| ¹H NMR (DMSO-d₆) | Signals expected for pyrimidine ring protons (~9.0, ~7.8 ppm) and methylene protons (~4.8 ppm) | [7] |

| ¹³C NMR | Chemical shifts are influenced by the electronegativity of the attached halogen and nitrogen atoms. | [7] |

| Mass Spectrometry | Characterized by the molecular ion peak and fragmentation patterns including the loss of the chloromethyl group. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4). | [7][8] |

Experimental Protocols

The primary utility of 5-Chloro-2-(chloromethyl)pyrimidine is in nucleophilic substitution reactions. Below is a representative protocol for the N-alkylation of an amine.

Objective: Synthesize a 2-((arylamino)methyl)-5-chloropyrimidine derivative.

General Reaction Scheme:

Caption: Workflow for N-alkylation using the title compound.

Methodology:

This protocol is adapted from general procedures for the N-alkylation of anilines with chloromethyl-heterocycles.[3]

-

Preparation: To a stirred solution of a substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 equivalents).

-

Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.

-

Addition of Electrophile: Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent) portion-wise to the mixture.

-

Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to the residue and perform an extraction with an organic solvent such as ethyl acetate (repeated three times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)-5-chloropyrimidine derivative.[3]

Conclusion

5-Chloro-2-(chloromethyl)pyrimidine is a highly functionalized building block whose reactivity is dominated by the 2-(chloromethyl) group. The electron-withdrawing properties of the pyrimidine ring and the 5-chloro substituent activate this position for efficient Sₙ2 reactions. This specific reactivity profile allows for its strategic incorporation into complex molecular scaffolds, making it an invaluable tool for professionals in drug development and synthetic chemistry. A thorough understanding of its functional groups is essential for designing efficient and selective synthetic routes.

References

A Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine for Researchers in Drug Discovery

For researchers, scientists, and drug development professionals, 5-Chloro-2-(chloromethyl)pyrimidine stands as a pivotal building block in the synthesis of targeted therapeutics. Its unique chemical structure, featuring a reactive chloromethyl group on a pyrimidine scaffold, offers a versatile platform for the development of potent and selective kinase inhibitors, crucial in the ongoing battle against cancer and other proliferative diseases.

This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of 5-Chloro-2-(chloromethyl)pyrimidine. It further delves into detailed experimental protocols for its utilization in the synthesis of kinase inhibitors and visualizes the intricate signaling pathways these inhibitors target.

Commercial Availability and Physicochemical Properties

5-Chloro-2-(chloromethyl)pyrimidine and its isomers are readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. Key suppliers include BLD Pharm, AChemBlock, and Fluorochem. The compound is typically offered in various purities and quantities to suit diverse research needs.

A summary of the key physicochemical properties of 5-Chloro-2-(chloromethyl)pyrimidine and its common isomers is presented below for easy comparison.

| Property | 5-Chloro-2-(chloromethyl)pyrimidine | 2-Chloro-5-(chloromethyl)pyrimidine | 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride |

| CAS Number | 944902-28-7[1] | 148406-13-7[2] | 1427454-12-3 |

| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ | C₅H₅Cl₃N₂ |

| Molecular Weight | 163.01 g/mol | 163.01 g/mol | 199.47 g/mol |

| Purity | Typically ≥95% | Typically ≥97%[2] | Typically ≥97% |

| Appearance | Information not readily available | Information not readily available | Information not readily available |

| Storage | Cold-chain transportation suggested[1] | Room temperature[2] | Information not readily available |

Synthetic Applications in Kinase Inhibitor Development

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, largely due to its structural resemblance to the adenine base of ATP. This mimicry allows pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The reactive chloromethyl group of 5-Chloro-2-(chloromethyl)pyrimidine serves as a key functional handle for synthetic chemists. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This allows for the facile introduction of diverse chemical moieties, enabling the construction of large and varied compound libraries for screening against different kinase targets.

A general workflow for the synthesis of pyrimidine-based kinase inhibitors using a chloromethylpyrimidine derivative is depicted below.

Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.